4-フルオロ-1H-インダゾール-7-カルボニトリル

概要

説明

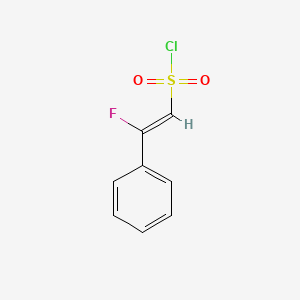

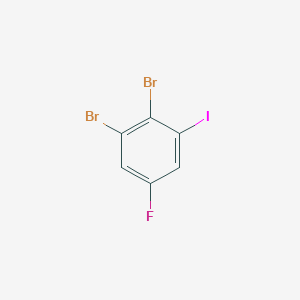

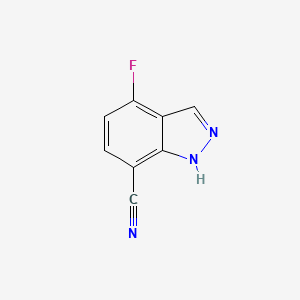

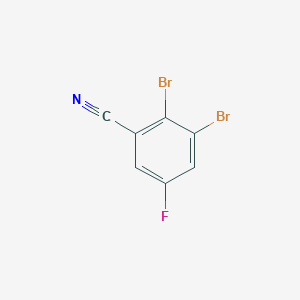

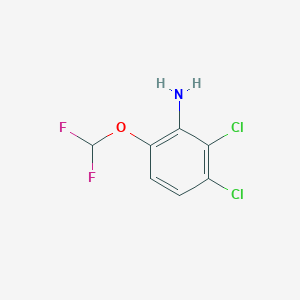

“4-Fluoro-1H-indazole-7-carbonitrile” is a chemical compound with the CAS Number: 1408058-17-2 . It has a linear formula of C8H4FN3 .

Synthesis Analysis

The synthesis of indazoles, including “4-Fluoro-1H-indazole-7-carbonitrile”, has been a topic of research in recent years . The strategies for synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-1H-indazole-7-carbonitrile” is represented by the Inchi Code: 1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12) . The molecular weight of this compound is 161.14 .

Chemical Reactions Analysis

“4-Fluoro-1H-indazole-7-carbonitrile” can be further functionalized via nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

“4-Fluoro-1H-indazole-7-carbonitrile” is a solid at room temperature . It has a molecular weight of 161.14 and a linear formula of C8H4FN3 .

科学的研究の応用

医薬品化学: 抗がん剤

4-フルオロ-1H-インダゾール-7-カルボニトリル: は、潜在的な抗がん特性を持つ化合物の合成に使用されます . インダゾール誘導体のビルディングブロックとして機能する能力により、特にがん細胞を標的とするキナーゼ阻害剤の開発において、創薬に役立ちます。

有機合成: 遷移金属触媒反応

有機合成において、この化合物は、複雑な分子の構築に不可欠な遷移金属触媒反応に関与しています . これらの反応は、さまざまなインダゾール誘導体の合成に不可欠であり、有機化合物のレパートリーを拡大します。

薬理学: 呼吸器疾患治療の開発

4-フルオロ-1H-インダゾール-7-カルボニトリルを使用して合成されたインダゾール誘導体は、呼吸器疾患の治療に重要なホスホイノシチド3-キナーゼδの選択的阻害剤として同定されています .

生化学: 神経伝達物質合成

この化合物は、神経伝達物質の生合成に焦点を当てた生化学的研究で役割を果たします。 それは、いくつかの神経伝達物質の生成に不可欠な補酵素であるテトラヒドロビオプテリンの合成に関連しています .

環境用途: 色素増感型太陽電池

4-フルオロ-1H-インダゾール-7-カルボニトリルの共役構造は、色素増感型太陽電池(DSSC)などの環境技術への用途を拡大し、そこで効率的なリガンドから金属へのエネルギー移動プロセスを作成するために使用できます .

産業用途: OLEDとOPV

この化合物の用途は、有機発光ダイオード(OLED)と有機光起電力(OPV)の工業製造にまで及び、そこでその高度に共役した光反応性の性質により、半導体分子として機能します .

創薬: PI3Kδ阻害剤

創薬の分野では、4-フルオロ-1H-インダゾール-7-カルボニトリルは、炎症性疾患の治療に影響を与えるホスホイノシチド3-キナーゼデルタ(PI3Kδ)阻害剤の合成における前駆体です .

作用機序

Target of Action

Indazole-containing compounds have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for 4-Fluoro-1H-indazole-7-carbonitrile.

Biochemical Pathways

Given the potential kinase targets, it is plausible that this compound could affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Given the potential kinase targets, it is plausible that this compound could have effects on cell cycle progression and cell volume regulation .

Safety and Hazards

将来の方向性

“4-Fluoro-1H-indazole-7-carbonitrile” is a powerful chromophore unit and can be used in the synthesis of semiconducting molecules and polymers in the application of OLEDs and OPVs . It can coordinate to a metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

生化学分析

Biochemical Properties

4-Fluoro-1H-indazole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 4-Fluoro-1H-indazole-7-carbonitrile, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, 4-Fluoro-1H-indazole-7-carbonitrile can interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

The effects of 4-Fluoro-1H-indazole-7-carbonitrile on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . 4-Fluoro-1H-indazole-7-carbonitrile may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 4-Fluoro-1H-indazole-7-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, 4-Fluoro-1H-indazole-7-carbonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 4-Fluoro-1H-indazole-7-carbonitrile can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro and in vivo studies have shown that the stability of 4-Fluoro-1H-indazole-7-carbonitrile can be influenced by various factors, such as temperature and pH . Over time, the compound may degrade, leading to a decrease in its biological activity. Long-term exposure to 4-Fluoro-1H-indazole-7-carbonitrile can also result in changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 4-Fluoro-1H-indazole-7-carbonitrile vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as inhibition of tumor growth or modulation of metabolic pathways. High doses of 4-Fluoro-1H-indazole-7-carbonitrile can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

4-Fluoro-1H-indazole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 4-Fluoro-1H-indazole-7-carbonitrile can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels .

Transport and Distribution

The transport and distribution of 4-Fluoro-1H-indazole-7-carbonitrile within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 4-Fluoro-1H-indazole-7-carbonitrile can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 4-Fluoro-1H-indazole-7-carbonitrile is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-Fluoro-1H-indazole-7-carbonitrile may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, the compound may be targeted to the mitochondria, affecting cellular metabolism and energy production .

特性

IUPAC Name |

4-fluoro-1H-indazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-7-2-1-5(3-10)8-6(7)4-11-12-8/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALJWEONZADKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)

![2-[2-Bromo-5-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447431.png)